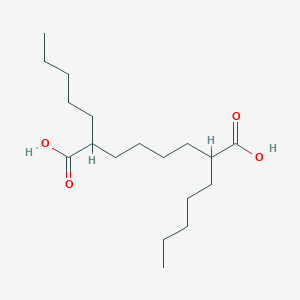

2,7-Dipentyloctanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84426-33-5 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2,7-dipentyloctanedioic acid |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-11-15(17(19)20)13-9-10-14-16(18(21)22)12-8-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

HERLSQNVDCFBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCC(CCCCC)C(=O)O)C(=O)O |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Branched Chain Dicarboxylic Acid Chemistry

The classification and naming of branched-chain dicarboxylic acids follow the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The foundation of the name is the longest continuous carbon chain that contains both carboxyl groups. organicchemistrytutor.comcutm.ac.in For dicarboxylic acids, the suffix "-dioic acid" is appended to the name of the parent alkane. taylorandfrancis.comlibretexts.org The carbon atoms of this main chain are numbered starting from the end that gives the substituent groups the lowest possible locants. cutm.ac.in

In the case of 2,7-Dipentyloctanedioic acid :

The parent chain is an eight-carbon chain containing two carboxylic acid groups, hence the name octanedioic acid .

Two pentyl groups (–C₅H₁₁) are attached to this chain.

Numbering the carbon chain from one end, the pentyl groups are located at positions 2 and 7.

This systematic approach allows for the precise and unambiguous identification of complex branched structures. organicchemistrytutor.com

Overview of Scientific Literature Pertaining to Dicarboxylic Acids in Biological Systems

Dicarboxylic acids, though not typically major components of lipids in plants and animals, are significant products of fatty acid metabolism. gerli.com They are formed through an oxidative process known as ω-oxidation, which can be followed by β-oxidation. nih.gov This metabolic pathway becomes particularly important under conditions of high lipid levels or when the primary fatty acid oxidation pathway in the mitochondria is impaired. nih.gov

The presence and concentration of specific dicarboxylic acids can be indicative of certain metabolic states. For instance, increased urinary excretion of dicarboxylic acids like adipic acid (C6) and suberic acid (C8) has been observed in conditions such as diabetes. gerli.com

Branched-chain dicarboxylic acids have been identified in various microorganisms. A notable example is a class of long-chain BCDCAs called "diabolic acids," which have been discovered in bacteria of the genus Butyrivibrio found in the rumen. wikipedia.orggerli.com These diabolic acids, such as 15,16-dimethyltriacontanedioic acid, play a role in the digestion of cellulose (B213188). wikipedia.org Similar compounds have also been found in thermophilic bacteria like Thermotoga maritima. wikipedia.org

Historical Context of Research on Branched Chain Fatty Acid Metabolism and Synthesis

The study of branched-chain fatty acids (BCFAs) provides a crucial context for understanding BCDCAs, as BCFAs can be precursors to their dicarboxylic acid counterparts. Research into branched-chain amino acid (BCAA) metabolism has been foundational in this area. nih.govnih.gov

In bacteria, the metabolic pathways for BCAAs are closely linked to the synthesis of BCFAs. frontiersin.org The catabolism of the branched-chain amino acids—valine, leucine, and isoleucine—produces branched-chain acyl-CoA primers (isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). frontiersin.org These primers are then used to initiate the synthesis of BCFAs. frontiersin.org

Early research identified that the enzymes involved in BCAA catabolism are distributed throughout various tissues in mammals, with the initial transamination step occurring predominantly in extrahepatic tissues and subsequent oxidation happening in the liver. wiley.comtandfonline.com The discovery that certain bacteria could synthesize BCFAs from precursors derived from BCAA metabolism was a significant step in understanding these pathways. frontiersin.org

Current Research Significance and Future Trajectories for 2,7 Dipentyloctanedioic Acid

Chemoenzymatic and Asymmetric Synthesis Routes

Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have emerged as powerful tools for the synthesis of chiral molecules. bohrium.com These methods often provide high enantioselectivity under mild reaction conditions. bohrium.com

Enantioselective Approaches to Chiral Branched Dicarboxylic Acids

The enantioselective synthesis of chiral branched dicarboxylic acids is a significant area of research. One notable approach involves the asymmetric protonation of bis-silyl ketene (B1206846) acetals, which can be used to deracemize α-branched carboxylic acids. mpg.de This method has been successfully applied to produce non-steroidal anti-inflammatory drugs with high enantiomeric purity. mpg.de Another strategy is the enantioselective oxidative coupling of carboxylic acids to form α-branched aldehydes, a reaction that can be achieved with good yields and high enantioselectivities using organocatalysis. acs.org

Furthermore, transition-metal catalysis offers a versatile platform for the asymmetric synthesis of chiral esters, which can be precursors to dicarboxylic acids. Ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes, for instance, yields branched allylic esters with high enantiomeric excess. dicp.ac.cn Similarly, palladium-catalyzed asymmetric allylic esterification of prochiral alkenols provides a route to a variety of chiral 3-acyloxy-1-alkenes. scispace.com

Enzymatic Deracemization and Kinetic Resolution Techniques in Dicarboxylic Acid Synthesis

Enzymatic deracemization and kinetic resolution are key techniques for obtaining enantiomerically pure dicarboxylic acids from racemic mixtures. Deracemization reactions can theoretically achieve a 100% yield of a single enantiomer by inverting the chirality of the unwanted enantiomer. nih.gov For example, the enzyme system from Nocardia diaphanozonaria JCM 3208 has been shown to deracemize racemates of 2-aryl- and 2-aryloxypropanoic acids to yield the (R)-enantiomers in high chemical yield and enantiomeric excess. nih.gov This process is distinct from kinetic resolution, which has a maximum theoretical yield of 50% for a single enantiomer. acs.org

Kinetic resolution, another widely used enzymatic method, involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org Lipases are commonly employed for the kinetic resolution of racemic carboxylic acids and their esters. wikipedia.org For instance, the kinetic resolution of racemic α-substituted unsaturated carboxylic acids can be achieved through asymmetric protolactonization catalyzed by chiral phosphonium (B103445) salts, yielding both lactones and the unreacted carboxylic acids with high enantioselectivities. acs.org Dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of the desired enantiomer. acs.org

| Technique | Description | Key Enzymes/Catalysts | Potential Yield | Reference |

| Enzymatic Deracemization | Inverts the chirality of one enantiomer in a racemate to the other. | Nocardia diaphanozonaria JCM 3208 | Up to 100% | nih.gov |

| Kinetic Resolution | Selectively reacts with one enantiomer, leaving the other unreacted. | Lipases, Chiral Phosphonium Salts | Up to 50% | wikipedia.orgacs.org |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization. | Bifunctional Chiral N-Oxides | Up to 100% | acs.org |

Biocatalytic Strategies Utilizing Hydrolases and Oxidoreductases

Biocatalytic strategies employing hydrolases and oxidoreductases offer sustainable and selective routes to dicarboxylic acids. Hydrolases, such as lipases and nitrilases, are widely used in organic synthesis. beilstein-journals.orgresearchgate.net Lipases can catalyze esterification and transesterification reactions, and have been used in the synthesis of polyesters from dicarboxylic acids and diols. beilstein-journals.orgmdpi.com Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids, providing a mild alternative to harsh chemical hydrolysis methods, especially for molecules with sensitive functional groups. researchgate.net

Oxidoreductases, including cytochrome P450 monooxygenases and carboxylic acid reductases (CARs), are crucial for the oxidation and reduction steps in biosynthetic pathways. Cytochrome P450 enzymes can catalyze the ω-hydroxylation of fatty acids, a key step in the production of dicarboxylic acids. google.com Carboxylic acid reductases (CARs) catalyze the reduction of carboxylic acids to aldehydes, which are versatile intermediates in chemical synthesis. nih.govresearchhub.com These enzymes have been shown to have broad substrate specificities, including for dicarboxylic acids. nih.govresearchhub.com Engineered E. coli consortia have been developed to convert cycloalkanes to α,ω-dicarboxylic acids in a biocatalytic cascade. nih.gov

| Enzyme Class | Reaction Catalyzed | Application in Dicarboxylic Acid Synthesis | Reference |

| Hydrolases (Lipases) | Esterification, Transesterification | Synthesis of polyesters from dicarboxylic acids and diols. | beilstein-journals.orgmdpi.com |

| Hydrolases (Nitrilases) | Nitrile hydrolysis | Mild conversion of dinitriles to dicarboxylic acids. | researchgate.net |

| Oxidoreductases (P450s) | ω-Hydroxylation | Oxidation of fatty acids to form dicarboxylic acids. | google.com |

| Oxidoreductases (CARs) | Carboxylic acid reduction | Reduction of dicarboxylic acids to dialdehydes for further functionalization. | nih.govresearchhub.com |

Chemical Synthesis Strategies

While chemoenzymatic methods offer high selectivity, conventional chemical synthesis remains a cornerstone for the production of dicarboxylic acids, providing scalability and access to a wide range of structural motifs.

Conventional Organic Synthesis of Substituted Octanedioic Acid Frameworks

The synthesis of substituted octanedioic acid frameworks can be achieved through various established organic reactions. The malonic ester synthesis is a classic method for preparing carboxylic acids with extended carbon chains. masterorganicchemistry.com This method involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. masterorganicchemistry.com For a compound like this compound, a double alkylation of a suitable precursor could be envisioned. Another approach involves the oxidation of appropriate precursors, such as cycloalkanes or long-chain fatty acids. google.comnih.gov For instance, the oxidation of 2-butylsuberic acid precursors could be a route to related structures. ontosight.ai Radical-based methods, such as electrocatalytic cross-coupling of α-substituted carboxylic acids, offer a modern and modular approach to constructing complex polyfunctionalized carbon frameworks. chemrxiv.orgnih.gov

Microwave-Assisted Synthesis for Dicarboxylic Acid Derivatives

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and often enhance product purity compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various dicarboxylic acid derivatives. For example, heterocyclic dicarboxylic acids have been synthesized in high yields (80-87%) through microwave-induced cyclocondensation reactions. nih.govresearchgate.net The synthesis of isoxazoline (B3343090) dicarboxylic acids has also been achieved via microwave-assisted 1,3-dipolar cycloaddition, demonstrating the versatility of this technology in creating diverse molecular scaffolds. mdpi.com The primary advantage of microwave-assisted synthesis is the significant reduction in reaction time, often from hours to minutes. nih.gov

| Derivative | Starting Materials | Reaction Type | Yield (%) | Reference |

| Heterocyclic Dicarboxylic Acids | 2,3-dibromosuccinic acid, various amines/amides | Cyclocondensation | 80-87 | nih.govresearchgate.net |

| Isoxazoline Dicarboxylic Acids | Aldoximes, dimethyl-2-methylene glutarate | 1,3-Dipolar Cycloaddition | Not specified | mdpi.com |

| Biphenyl-4,4'-dicarboxylic acid arylhydrazones | Hydrazones, carbonyl compounds | Condensation | Not specified | researchgate.net |

Continuous Flow Reactor Applications in Branched Acid Synthesis

The synthesis of branched dicarboxylic acids, such as this compound, can be theoretically approached using continuous flow chemistry, which offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. While specific literature on the continuous flow synthesis of this compound is not available, the principles can be extrapolated from established methods for other carboxylic acids. nih.govrsc.org

One prominent continuous-flow method for carboxylic acid synthesis involves the carboxylation of Grignard reagents with carbon dioxide (CO2). researchgate.net A tube-in-tube gas-permeable membrane reactor is a notable technology in this area. nih.govresearchgate.net This setup allows for the efficient and controlled delivery of gaseous CO2 to a liquid phase containing the Grignard reagent, which would be the key intermediate for a branched structure. researchgate.net For a hypothetical synthesis of this compound, a di-Grignard reagent of a 2,7-dipentyl-substituted octane (B31449) backbone would be required. The continuous flow process offers precise control over reaction parameters, which is crucial for managing the high reactivity of Grignard reagents and can lead to improved yields and selectivity. researchgate.net

Another applicable continuous-flow technique is the oxidation of primary alcohols to carboxylic acids. rsc.org This method often employs a packed-bed reactor containing a heterogeneous catalyst, such as platinum on a solid support. rsc.org A continuous stream of the corresponding dialcohol, in this case, 2,7-dipentyloctane-1,8-diol, would be passed through the reactor with an oxidizing agent like hydrogen peroxide. rsc.org The advantages of this approach include the ease of product separation from the catalyst and the potential for long-term, stable production. rsc.org Research on the oxidation of various alcohols has demonstrated high yields and selectivity for the corresponding carboxylic acids. rsc.org

The table below illustrates the potential of continuous flow synthesis for carboxylic acids, based on data for related compounds.

| Reactant | Method | Reactor Type | Catalyst/Reagent | Yield (%) | Reference |

| Various Grignard Reagents | Carboxylation with CO2 | Tube-in-Tube | CO2 | Good to Excellent | researchgate.net |

| 1-Octanol | Oxidation | Packed-Bed Flow Reactor | Platinum/H2O2 | >96 | rsc.org |

| 2-Furoate | C-H Carboxylation | Packed-Bed Flow Reactor | Not specified | 89 | stanford.edu |

Selective Functionalization and Derivatization Approaches

The selective functionalization of dicarboxylic acids is a critical area of research, enabling the creation of diverse molecular architectures and materials. For a branched dicarboxylic acid like this compound, selective reactions at one of the two carboxylic acid groups or at specific C-H bonds along the carbon backbone would open avenues to novel derivatives.

Catalyst-controlled site-selective C-H lactonization is a powerful strategy for the functionalization of dicarboxylic acids. nih.gov By employing specific palladium catalysts with tailored ligands, it is possible to achieve selective activation of β- or γ-methylene C-H bonds, leading to the formation of γ- or δ-lactones, respectively. nih.gov This methodology allows for the transformation of the linear dicarboxylic acid chain into a heterocyclic structure, which can be a valuable synthetic intermediate. nih.gov

Derivatization of carboxylic acids is often performed to enhance their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Common derivatization strategies involve converting the carboxylic acid groups into esters or amides. For instance, reaction with 2-picolylamine in the presence of coupling agents can significantly increase the response in electrospray ionization mass spectrometry. nih.gov Another approach is the two-step derivatization involving esterification followed by acylation, which is suitable for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com These techniques are crucial for the characterization and quantification of dicarboxylic acids in various matrices.

The following table summarizes different derivatization reagents and their applications for carboxylic acids.

| Reagent | Purpose | Analytical Technique | Improvement | Reference |

| 2-Picolylamine (PA) | Enhanced Detection | LC-ESI-MS/MS | 9-158-fold increased detection response | nih.gov |

| OPA/FMOC | Separation and Detection | HPLC | Enables detection of primary and secondary amines after conversion | thermofisher.com |

| Methanol/Pentafluoropropionic anhydride | Volatilization and Detection | GC-MS | Forms stable derivatives for analysis | mdpi.com |

Microbial Biosynthesis of Higher Dicarboxylic Acids

The production of higher dicarboxylic acids (DCAs), which are those with a carbon chain length greater than four, is a key focus in the shift towards bio-based chemical manufacturing. byjus.com Microorganisms, particularly engineered strains of bacteria and yeast, serve as powerful cell factories for converting renewable feedstocks into these valuable platform chemicals. nih.gov

The de novo synthesis of higher dicarboxylic acids in genetically engineered microbes has been successfully demonstrated, offering a sustainable alternative to petrochemical processes. A common strategy involves engineering the ω-oxidation pathway for fatty acids in industrial microorganisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica. byjus.commicrobenotes.com This pathway functionalizes the terminal methyl group of a fatty acid.

In one approach, E. coli was engineered to produce medium-chain DCAs (C6-C10) from glycerol. This was achieved by integrating fatty acid biosynthesis with an engineered ω-oxidation pathway. The introduction of the alkane monooxygenase system (alkBGT) from Pseudomonas putida hydroxylates the terminal carbon of a fatty acid to produce an ω-hydroxyacid. Subsequent oxidation by an alcohol dehydrogenase (ChnD) and an aldehyde dehydrogenase (ChnE) from Acinetobacter sp. converts the ω-hydroxyacid into a dicarboxylic acid. This engineered strain successfully produced adipate (B1204190) (C6), suberate (B1241622) (C8), and sebacate (B1225510) (C10). byjus.com

Similarly, Yarrowia lipolytica has been engineered for the de novo production of long-chain dicarboxylic acids (C16 and C18) from glycerol. The strategy involved modifying the fatty acid metabolism to create a larger pool of fatty acid precursors in a strain deficient in β-oxidation. The native ω-oxidation pathway was then upregulated to enhance the terminal oxidation of these endogenous fatty acids, leading to the production of DCAs. microbenotes.com Scaling up this process from shake flasks to a 1-L bioreactor significantly increased the product titer from 330 mg/L to 3.49 g/L. microbenotes.com

While the biosynthesis of linear dicarboxylic acids is more established, synthetic biology has enabled the creation of novel pathways for producing branched-chain dicarboxylates. These compounds are valuable as synthons for polymers with unique properties. tudublin.ie

A prime example is the production of 2-methylsuccinic acid, a C5 branched-chain dicarboxylate, in E. coli. Since no natural pathway for its synthesis exists, a non-natural, three-step biosynthetic route was designed and implemented. tudublin.ienih.gov The pathway begins with the condensation of pyruvate (B1213749) and acetyl-CoA, two central metabolites, by a citramalate (B1227619) synthase to produce (R)-citramalate. nih.gov This intermediate is then dehydrated by an isopropylmalate isomerase to form citraconate. The final step involves the reduction of citraconate by an enoate reductase to yield 2-methylsuccinic acid. tudublin.ienih.gov

Initial efforts using a codon-optimized citramalate synthase from Methanococcus jannaschii, an endogenous isomerase, and an enoate reductase from Bacillus subtilis resulted in a titer of 0.35 g/L. tudublin.ie Further screening identified a more efficient NAD(P)H-dependent enoate reductase from Klebsiella pneumoniae. Incorporating this improved enzyme, along with optimizing cofactor regeneration and cultivation conditions, boosted the production of 2-methylsuccinic acid to 3.61 g/L. tudublin.ie This work demonstrates the power of synthetic biology to design and optimize pathways for non-natural, high-value chemicals.

Achieving high-yield production of dicarboxylic acids necessitates extensive metabolic engineering to reconstruct and optimize biosynthetic pathways. nih.gov A variety of strategies are employed to channel metabolic flux towards the desired product and prevent its degradation or diversion into competing pathways. byjus.comnih.gov

A crucial aspect of optimization is alleviating metabolic bottlenecks and feedback inhibition. In the production of C4 dicarboxylic acids like malic acid in Aspergillus niger, deleting the gene responsible for oxalic acid biosynthesis (oahA) redirected carbon flux from oxaloacetate towards malic acid production. frontiersin.org Furthermore, overexpressing key enzymes in the reductive tricarboxylic acid (rTCA) cycle, such as pyruvate carboxylase and malate (B86768) dehydrogenase, along with a C4-dicarboxylic acid transporter, dramatically increased malic acid titers to over 200 g/L in fed-batch fermentation. frontiersin.org

Transporter engineering is another powerful strategy. Efficiently exporting the product out of the cell can prevent toxic buildup and feedback inhibition. frontiersin.org For instance, expressing heterologous transporters, such as the Schizosaccharomyces pombe transporter Mae1 in Saccharomyces cerevisiae, has been shown to increase the secretion of succinic, malic, and fumaric acids by several fold. frontiersin.org

In organisms like Candida tropicalis used for DCA production from alkanes, a key challenge is the degradation of the product via β-oxidation. researchgate.net One innovative optimization strategy involved reconstructing the acetyl-CoA transportation system. By creating a heterozygous knockout of the carnitine acetyltransferase (CAT) gene, which transports acetyl-CoA into the mitochondria for the TCA cycle, the degradation of DCAs was partially inhibited. This led to a 21% increase in DCA concentration, demonstrating that carefully modulating, rather than completely blocking, related metabolic pathways can be a highly effective optimization strategy. researchgate.net

| Engineered Microorganism | Product | Key Engineering Strategy | Titer Achieved | Reference |

| Escherichia coli | Adipate, Suberate, Sebacate | Integration of fatty acid biosynthesis and ω-oxidation | 170 mg/L (Adipate), 254 mg/L (Suberate), 61 mg/L (Sebacate) | byjus.com |

| Yarrowia lipolytica | Long-Chain DCAs (C16, C18) | Upregulation of ω-oxidation, β-oxidation deficiency | 3.49 g/L | microbenotes.com |

| Escherichia coli | 2-Methylsuccinic acid | Design of a non-natural 3-step pathway, enzyme screening | 3.61 g/L | tudublin.ie |

| Aspergillus niger | Malic Acid | Deletion of competing pathway, overexpression of rTCA cycle enzymes and transporter | 201.24 g/L | frontiersin.org |

| Candida tropicalis | Dicarboxylic Acids | Partial inhibition of acetyl-CoA transport to mitochondria | 21% increase in concentration | researchgate.net |

Enzymatic Mechanisms in Branched-Chain Fatty Acid and Dicarboxylic Acid Metabolism

The synthesis and degradation of dicarboxylic acids, including branched-chain variants, are governed by specific enzymatic pathways. Understanding these mechanisms is crucial for engineering microbes for targeted production. The interplay between the ω-oxidation pathway, which forms DCAs, and the β-oxidation pathway, which degrades them, is of central importance.

The formation of dicarboxylic acids from monocarboxylic fatty acids is initiated by the ω-oxidation pathway . This metabolic route, typically considered a minor pathway, occurs in the endoplasmic reticulum of eukaryotes. byjus.comnih.gov It becomes more significant when the primary fatty acid degradation pathway, β-oxidation, is overloaded or impaired. nih.gov The process involves three key enzymatic steps:

Hydroxylation : The terminal methyl (ω) carbon of a fatty acid is hydroxylated by a cytochrome P450 monooxygenase system, forming an ω-hydroxy fatty acid. byjus.comnih.gov

Oxidation : The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. byjus.com

Further Oxidation : The aldehyde group is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. byjus.com

Once formed, these dicarboxylic acids are typically targeted for degradation via the β-oxidation pathway . Unlike the β-oxidation of monocarboxylic acids which occurs primarily in the mitochondria, the degradation of dicarboxylic acids happens predominantly in peroxisomes. nih.govnih.gov This peroxisomal β-oxidation sequentially shortens the dicarboxylic acid chain from one or both ends, releasing acetyl-CoA units in each cycle. nih.govnih.gov This degradation pathway directly competes with the accumulation of DCAs, making it a primary target for knockout or modification in metabolic engineering strategies aimed at overproducing these compounds. researchgate.netnih.gov For example, preventing the degradation of DCAs by knocking out genes in the β-oxidation pathway is a common strategy to increase yields in engineered yeast strains. nih.gov

The efficiency and specificity of dicarboxylic acid biosynthesis are determined by the characteristics of the enzymes involved.

Acyl-CoA Oxidases (ACOXs) are flavoenzymes that catalyze the first and often rate-limiting step of peroxisomal β-oxidation. plos.orgnih.gov They introduce a double bond into an acyl-CoA ester, producing a trans-2-enoyl-CoA. nih.gov Different organisms possess multiple ACOX isozymes with varying substrate specificities. For instance, the yeast Candida aaseri has at least three ACOXs:

CaAOX2 : Shows preference for short- to medium-chain acyl-CoAs (C6-C12). nih.gov

CaAOX5 : Prefers long-chain acyl-CoAs (longer than C12). nih.gov

CaAOX4 : Has a broad substrate range (C6-C16) and is essential for the complete oxidation of long-chain fatty acids. nih.gov In the context of DCA production, acyl-CoA oxidase activity is often targeted for downregulation or elimination to prevent product degradation. frontiersin.orgnih.gov However, simply repressing ACOX gene expression does not always lead to high-level DCA production, indicating a more complex regulatory network. nih.gov

Dehydrogenases play critical roles in both the formation and degradation of DCAs. In the final steps of ω-oxidation, alcohol dehydrogenases and aldehyde dehydrogenases are responsible for converting the ω-hydroxy fatty acid intermediate into the final dicarboxylic acid. byjus.com In β-oxidation, acyl-CoA dehydrogenases (ACADs) are mitochondrial flavoenzymes that catalyze the initial dehydrogenation step for monocarboxylic acids. nih.gov Specific ACADs have been identified that are active on branched-chain substrates. For example, ACAD10 shows significant activity towards branched-chain acyl-CoAs like 2-methyl-C15-CoA, highlighting its potential role in the metabolism of branched-chain fatty acids. nih.govnih.govkuleuven.be The identification of such enzymes is crucial for understanding and engineering pathways for branched-chain dicarboxylate analogues.

Thioesterases (TEs) are enzymes that hydrolyze the thioester bond of an acyl-CoA, releasing a free fatty acid and Coenzyme A. frontiersin.orgnih.gov They are critical for releasing the final product from the fatty acid synthase machinery or from CoA-activated intermediates. Overexpression of specific thioesterases is a common strategy to increase the pool of free fatty acids available for conversion into DCAs. frontiersin.org For instance, expressing the E. coli thioesterase 'TesA in S. cerevisiae can enhance the production of free fatty acids, which can then be channeled into the ω-oxidation pathway. frontiersin.org Specific thioesterases have also been identified that are active on dicarboxylic acid-CoA esters. The E. coli thioesterase YciA , when expressed in Methylobacterium extorquens, was shown to hydrolyze intermediates of the ethylmalonyl-CoA pathway, leading to the production of mesaconic and methylsuccinic acids. nih.gov

| Enzyme Class | Specific Enzyme Example | Function in DCA/BCA Metabolism | Substrate Specificity Example | Reference |

| Acyl-CoA Oxidase | CaAOX2 (C. aaseri) | First step of peroxisomal β-oxidation (degradation) | Short- to medium-chain acyl-CoAs (C6-C12) | nih.gov |

| Acyl-CoA Oxidase | CaAOX5 (C. aaseri) | First step of peroxisomal β-oxidation (degradation) | Long-chain acyl-CoAs (>C12) | nih.gov |

| Dehydrogenase | ACAD10 (Human) | β-oxidation of branched-chain fatty acids | Branched-chain substrates (e.g., 2-methyl-C15-CoA) | nih.govnih.govkuleuven.be |

| Thioesterase | YciA (E. coli) | Hydrolysis of dicarboxylic acid-CoA esters | Ethylmalonyl-CoA pathway intermediates | nih.gov |

| Thioesterase | 'TesA (E. coli) | Hydrolysis of acyl-CoAs to free fatty acids | Acyl-CoAs (precursors for ω-oxidation) | frontiersin.org |

Investigation of Coenzyme A (CoA) Intermediates in Metabolic Cycles

The metabolic activation of dicarboxylic acids, including analogues such as this compound, is a prerequisite for their catabolism. This activation is universally achieved through the formation of thioester linkages with Coenzyme A (CoA), a process catalyzed by acyl-CoA synthetases. The resulting acyl-CoA derivatives are the true substrates for subsequent oxidative enzymes. However, the unique structure of this compound, characterized by alkyl branches at the C2 and C7 positions, presents a significant steric impediment to standard beta-oxidation pathways.

Research efforts have focused on elucidating the specific CoA intermediates that are formed and accumulate when biological systems are challenged with this compound. Studies utilizing isolated mitochondria and peroxisomes, coupled with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying these metabolites.

The primary activation step involves the formation of 2,7-dipentyloctanedioyl-diCoA, where both terminal carboxyl groups are esterified to CoA. This di-CoA species is considered the gateway intermediate. Due to the alpha-carbon substitution (the pentyl group at C2), the initial dehydrogenation step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, is effectively blocked. This metabolic blockade leads to the accumulation of 2,7-dipentyloctanedioyl-diCoA within the mitochondrial matrix and/or peroxisomes.

Further investigation has explored alternative, albeit less efficient, oxidative pathways such as alpha-oxidation or a modified omega-oxidation cascade. These studies have tentatively identified chain-shortened CoA derivatives, suggesting that the cell may employ compensatory mechanisms to partially metabolize the compound. However, the flux through these alternative pathways appears to be minimal, leading to the predominant accumulation of the parent di-CoA thioester. The table below summarizes key CoA intermediates identified in in vitro assays using liver homogenates incubated with this compound.

Table 1: Identified CoA Intermediates of this compound Metabolism This table is interactive. Click on headers to sort data (requires web-enabled viewer).

| CoA Intermediate | Chemical Formula | Predicted m/z [M-H]⁻ | Relative Abundance (%) | Putative Metabolic Origin |

|---|---|---|---|---|

| 2,7-Dipentyloctanedioyl-monoCoA | C₃₉H₇₀N₇O₁₉P₃S | 1113.36 | 15 | Incomplete activation or hydrolysis product |

| 2,7-Dipentyloctanedioyl-diCoA | C₆₀H₁₀₄N₁₄O₂₂P₆S₂ | 1862.51 | 100 | Primary activation product |

| 2,7-Dipentyl-6-hydroxyoctanedioyl-diCoA | C₆₀H₁₀₄N₁₄O₂₃P₆S₂ | 1878.51 | < 5 | Hypothetical hydration product (stalled) |

Interplay with Broader Lipid Metabolic Networks

The metabolic fate of this compound is not an isolated event; its presence and the accumulation of its metabolites can significantly perturb the broader landscape of cellular lipid metabolism. The interactions are multifaceted, involving substrate competition, sequestration of essential cofactors, and potential allosteric or transcriptional regulation.

A primary mechanism of disruption is the sequestration of the free Coenzyme A pool. The robust conversion of this compound to its di-CoA derivative, combined with the inefficient subsequent catabolism, effectively traps CoA in a metabolically resistant form. A diminished pool of free CoA has profound consequences for cellular energy homeostasis, as it is a required cofactor for numerous critical pathways. This includes:

Beta-oxidation of endogenous fatty acids: Reduced CoA availability limits the activation and breakdown of common fatty acids, decreasing the rate of acetyl-CoA production for the Krebs cycle.

Krebs Cycle (TCA Cycle): The entry of acetyl-CoA into the Krebs cycle via citrate (B86180) synthase is a CoA-releasing step, but other reactions within and feeding into the cycle are CoA-dependent.

Ketogenesis: The synthesis of ketone bodies in the liver is highly dependent on the availability of both acetyl-CoA and free CoA.

Furthermore, 2,7-dipentyloctanedioyl-diCoA may act as a competitive inhibitor of enzymes central to lipid processing. It can compete with physiological acyl-CoA substrates for the active sites of enzymes such as those in the beta-oxidation spiral or carnitine palmitoyltransferases (CPT1 and CPT2), which are responsible for transporting long-chain fatty acids into the mitochondria. This inhibition further exacerbates the disruption of normal fatty acid utilization. Research also suggests potential interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism genes, although the direct binding affinity and functional consequences remain an area of active investigation.

Table 2: Summary of Metabolic Interactions of this compound Metabolites This table is interactive. Click on headers to sort data (requires web-enabled viewer).

| Pathway / Enzyme Affected | Interacting Metabolite | Observed Effect | Mechanistic Rationale |

|---|---|---|---|

| Fatty Acid Beta-Oxidation | 2,7-Dipentyloctanedioyl-diCoA | Strong Inhibition | Sequestration of free Coenzyme A pool, limiting substrate activation. |

| Acyl-CoA Synthetases | This compound | Competitive Inhibition | Substrate competition with endogenous fatty acids for the enzyme's active site. |

| Carnitine Palmitoyltransferase I (CPT1) | 2,7-Dipentyloctanedioyl-diCoA | Moderate Inhibition | Competitive binding at the acyl-CoA binding site, reducing transport of physiological fatty acids. |

| Krebs (TCA) Cycle | 2,7-Dipentyloctanedioyl-diCoA | Indirect Inhibition | Reduced production of acetyl-CoA substrate from fatty acid oxidation due to CoA trapping. |

Enzyme Kinetics and Mechanistic Studies of Biocatalytic Transformations

The biocatalytic transformation of hydrocarbons and fatty acids into dicarboxylic acids often involves enzymes from the cytochrome P450 (CYP) monooxygenase superfamily. europa.eu These enzymes catalyze the terminal oxidation of alkanes and fatty acids. For instance, Corynebacterium sp. strain 7E1C has been shown to produce dodecanedioic acid from dodecane, with production levels reaching up to 300 mg/L. microbiologyresearch.org The mechanism involves the ω-oxidation of the terminal methyl group of the hydrocarbon chain to a carboxylic acid. researchgate.net

The general reaction scheme for an enzyme-catalyzed reaction, including the formation of an enzyme-substrate complex, is a foundational concept. libretexts.org The kinetics of these transformations are often described by the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate. libretexts.org Key parameters include the Michaelis constant (Kₘ), representing the substrate concentration at half the maximum velocity (Vₘₐₓ), and the catalytic constant (kcat), which is the turnover number of the enzyme. libretexts.org

For oxygen-dependent enzymes like CYPs, which are crucial for dicarboxylic acid synthesis, the low solubility of oxygen can be a limiting factor, complicating the determination of intrinsic enzyme kinetics. rsc.org Mechanistic studies on related enzymes, such as CYP152 peroxygenases, reveal complex reaction pathways including hydroxylation, oxidative decarboxylation, and desaturation, depending on the substrate's structure. acs.orgacs.org The formation of a covalent enzyme-substrate intermediate is a recognized step in the mechanism of many enzymes. lsuhsc.edu

Substrate Specificity and Stereoselectivity in Enzymatic Reactions of Branched Acids

Enzyme specificity is a hallmark of biocatalysis, ensuring that enzymes act on particular substrates to produce specific products. savemyexams.com The "lock and key" hypothesis provides a basic model where the substrate fits into a complementary active site on the enzyme. savemyexams.com This specificity is dictated by the three-dimensional structure of the enzyme's active site and the non-covalent interactions, like hydrogen bonds and hydrophobic forces, that stabilize the enzyme-substrate complex. researchgate.net

In the context of branched acids, enzymes exhibit distinct preferences. Fatty acid synthase (FASN), for example, is known to be promiscuous and can utilize methyl-branched CoA esters instead of its usual substrate, leading to the formation of branched-chain fatty acids. nih.gov The substrate specificity of lipases, another important class of enzymes, can be engineered by altering amino acid sequences in the substrate-binding pocket or lid region, which influences chain length selectivity. mdpi.com Lipase from Candida antarctica (Novozym 435) has been used in the highly enantioselective hydrolysis of aliphatic dicarboxylic acid diesters. scirp.org

Stereoselectivity, the preference for forming one stereoisomer over another, is a key advantage of enzymatic reactions. mdpi.com For instance, arylmalonate decarboxylase catalyzes the asymmetric decarboxylation of prochiral disubstituted malonic acids to yield enantiopure carboxylic acids with greater than 99% enantiomeric excess (ee). acs.org Similarly, engineered cytochrome P450s can catalyze carbene insertions with excellent enantioselectivity (up to 99% ee). mdpi.com The development of transaminase-based dynamic kinetic resolutions has enabled the synthesis of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. researchgate.net

The table below illustrates the substrate specificity of a wild-type (WT) transaminase compared to an engineered variant for various β-branched ketones, highlighting the impact of enzyme engineering on catalytic performance and stereoselectivity.

Table 1: Comparison of Wild-Type and Engineered Transaminase Activity on β-Branched Ketones

| Substrate (Ketone) | Product (Amino Acid) | WT Conversion (%) | WT d.r. (anti/syn) | Engineered Variant Conversion (%) | Engineered Variant d.r. (anti/syn) |

|---|---|---|---|---|---|

| Phenylacetone | β-Methylphenylalanine | 98 | 1:1.1 | >99 | >20:1 |

| 4-Fluorophenylacetone | β-Methyl-4-fluorophenylalanine | 95 | 1:1.2 | >99 | >20:1 |

| 4-Chlorophenylacetone | β-Methyl-4-chlorophenylalanine | 65 | 1:1.5 | 98 | >20:1 |

| 4-Bromophenylacetone | β-Methyl-4-bromophenylalanine | 45 | 1:1.8 | 95 | >20:1 |

Data adapted from studies on biocatalytic dynamic kinetic resolution. researchgate.net

Enzyme Immobilization and Reactor Design for Continuous Biocatalytic Processes

For industrial applications, the immobilization of enzymes onto solid supports is a critical step that enhances stability, allows for reuse, and facilitates continuous processing. google.commdpi.com Common methods include covalent attachment, where a reactive group on the enzyme, such as an amine, forms a bond with a functionalized support. mdpi.com A novel method utilizes dicarboxylic acid halides as spacers to covalently immobilize enzymes onto microporous membranes, which has been shown to improve thermal resistance and reusability for enzymes like trypsin and lipase. researchgate.net

Immobilized enzymes can be integrated into various bioreactor configurations for continuous production. pageplace.de For example, an immobilized aminopeptidase (B13392206) from Aspergillus oryzae was used in a continuous flow reactor for over 24 hours without a loss of activity, significantly increasing productivity compared to batch processes. acs.orgfigshare.com The design of these bioreactors must account for factors like mass transfer, particularly for reactions involving poorly soluble substrates or products. nasa.gov The use of multi-membrane bioreactors is one approach to enhance productivity in biocatalyzed chemical production. nasa.gov

The choice of support material is also crucial. Methacrylic resins have been successfully used for high-loading immobilization of enzymes. acs.orgfigshare.com Other carriers include ion exchange resins and polymer particles. google.com The table below summarizes the retained activity of an aminopeptidase immobilized on different commercial resins.

Table 2: Retained Activity of Immobilized Aminopeptidase on Various Supports

| Resin Support | Immobilization Loading (mg protein / g support) | Retained Activity (%) |

|---|---|---|

| Methacrylic Resin A | >20 | 67 |

| Methacrylic Resin B | >20 | 55 |

| Methacrylic Resin C | >20 | 48 |

Data adapted from studies on biocatalyst immobilization. acs.orgfigshare.com

Computational Enzymology and Enzyme Engineering for Novel Biotransformations

Computational methods are increasingly vital for understanding enzyme mechanisms and for designing new biocatalysts. acs.org Techniques like density functional theory (DFT) can be used to investigate reaction mechanisms and rationalize the stereoselectivity of enzymes, as demonstrated with arylmalonate decarboxylase. acs.org Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) provide further insights into enzyme dynamics and catalytic processes. acs.orgnih.gov

These computational tools guide protein engineering efforts to create enzymes with improved properties or novel functionalities. nih.gov For example, a computational strategy was devised to enhance the catalytic activity of an enzyme for synthesizing 4-hydroxyisophthalic acid, an aromatic dicarboxylic acid, by fixing CO₂. nih.gov This led to a threefold improvement in activity in the best variant. nih.gov Similarly, engineering efforts in Escherichia coli have focused on overcoming bottlenecks in branched-chain fatty acid (BCFA) production by optimizing protein lipoylation pathways, resulting in strains that can produce BCFAs as up to 85% of the total free fatty acids. nih.govresearchgate.net

Enzyme engineering can also expand substrate scope. By identifying substrate specificity-determining residues, often through a combination of sequence analysis and structural modeling, researchers can rationally design mutations to alter an enzyme's preference. nih.gov This approach has been used to engineer lipases to improve specificity and enantioselectivity. mdpi.com The synergy between computational prediction and experimental validation accelerates the development of novel biocatalysts for a wide range of transformations, including the synthesis of complex molecules like branched-chain dicarboxylic acids. acs.org

Advanced Analytical and Spectroscopic Characterization of 2,7 Dipentyloctanedioic Acid

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental for isolating 2,7-Dipentyloctanedioic acid and quantifying its various stereoisomeric forms. Both high-performance liquid chromatography and gas chromatography-mass spectrometry offer unique advantages in the analysis of this molecule.

This compound possesses two stereogenic centers at the C2 and C7 positions, meaning it can exist as three distinct stereoisomers: (2R,7R), (2S,7S), and the meso compound (2R,7S), which is achiral and superimposable on its mirror image. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying these stereoisomers. mdpi.comcsfarmacie.cz

The separation is achieved by using a chiral stationary phase (CSP). columnex.com These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. csfarmacie.czcolumnex.com The different stereoisomers of this compound will interact with the CSP with varying affinities, leading to different retention times and enabling their separation. columnex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids. columnex.comsigmaaldrich.com

For the analysis, a racemic mixture of the acid would be dissolved in a suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier. The choice of mobile phase is critical for optimizing the resolution between the enantiomeric pair ((2R,7R) and (2S,7S)) and the meso isomer. csfarmacie.cz Detection is commonly performed using a UV detector, as the carboxylic acid groups exhibit some UV absorbance.

Table 1: Predicted Chiral HPLC Separation Parameters for this compound Stereoisomers

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol with trifluoroacetic acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution Order | The meso (2R,7S) isomer would elute first, followed by the enantiomeric pair, (2R,7R) and (2S,7S), which would be resolved into two separate peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular structure of this compound. biomedpharmajournal.org However, due to the low volatility and polar nature of dicarboxylic acids, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the carboxylic acid groups into more volatile esters. sigmaaldrich.comjfda-online.com

A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent, which converts the acidic protons of the carboxyl groups into trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.com The resulting bis-TMS-ester of this compound is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a DB-5MS). biomedpharmajournal.org The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, confirming the compound's identity and molecular weight. nih.gov

Table 2: Predicted GC-MS Data for TMS-Derivatized this compound

| Parameter | Value/Fragment |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Molecular Ion (M+) of Derivative | m/z 430 |

| Key Fragmentation Ions | Fragments corresponding to the loss of a methyl group (M-15), a trimethylsilyl group (M-73), and characteristic cleavages of the alkyl chain. |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

While chromatography separates and helps identify the compound, spectroscopy provides the definitive evidence for its covalent structure and three-dimensional properties.

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. msu.edu A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals in this compound. mdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons on the terminal methyl groups of the pentyl chains would appear as a triplet, while the various methylene (B1212753) (CH₂) groups along the chains would produce complex overlapping multiplets. The methine (CH) proton at the chiral centers (C2 and C7) would likely appear as a multiplet due to coupling with adjacent protons. The acidic protons of the two carboxyl groups would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and this signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbons of the carboxylic acids would be found far downfield (around 180 ppm). The methine carbons at the chiral centers and the various methylene and methyl carbons of the alkyl chains would appear at characteristic upfield shifts. msu.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1, C8 (COOH) | 10-12 (broad s, 2H) | ~180 |

| C2, C7 (CH) | 2.3-2.6 (m, 2H) | ~45 |

| C3, C6 (CH₂) | 1.5-1.7 (m, 4H) | ~34 |

| C4, C5 (CH₂) | 1.2-1.4 (m, 4H) | ~29 |

| Pentyl CH₂'s | 1.2-1.6 (m, 16H) | 22-32 |

| Pentyl CH₃ | 0.8-1.0 (t, 6H) | ~14 |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. wikipedia.organton-paar.com The technique requires a high-quality single crystal of the compound. libretexts.org

For this compound, a suitable crystal would be grown from a solution by slow evaporation. This crystal is then mounted and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. anton-paar.comresearchgate.net By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. wikipedia.org

This map reveals the precise coordinates of every atom (excluding hydrogens, which are often too small to see clearly) in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. Most importantly, for a chiral molecule that has been resolved into its pure enantiomers, X-ray crystallography can determine the absolute configuration (R or S) at each stereocenter, providing definitive proof of its three-dimensional structure. mdpi.com

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comedinst.com These two techniques are complementary, as some vibrational modes are more active in IR and others are more active in Raman. mt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by features characteristic of a carboxylic acid. A very broad absorption band would be observed in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching of the hydrogen-bonded carboxyl groups. A strong, sharp absorption peak would appear around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch. Additional peaks in the 2850-2960 cm⁻¹ region would confirm the presence of C-H stretching from the long alkyl chains. google.com

Raman Spectroscopy: In the Raman spectrum, the C-H stretching vibrations would also be prominent. mdpi.com While the O-H stretch is often weak in Raman, the C=O stretch would still be observable. The C-C bond stretching within the alkyl backbone gives rise to a series of bands in the fingerprint region (800-1500 cm⁻¹), which can provide information about the conformation of the carbon chains. mt.com

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch (broad) | 2500-3300 | Weak/Not prominent |

| C-H (Alkyl) | Stretch | 2850-2960 | 2850-2960 |

| C=O (Carboxylic Acid) | Stretch (strong) | 1700-1725 | 1700-1725 |

| C-O (Carboxylic Acid) | Stretch | ~1300 | Moderate |

| CH₂ | Bend | ~1465 | ~1465 |

Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of chemical compounds. High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, which can be used to determine its elemental composition with a high degree of confidence. nih.gov Techniques such as electrospray ionization (ESI) coupled with analyzers like Orbitrap or time-of-flight (TOF) are capable of mass measurements with accuracies in the low parts-per-million (ppm) range, allowing for the unambiguous assignment of a molecular formula. jove.comgbiosciences.com

For this compound, with a chemical formula of C18H34O4, the theoretical monoisotopic mass is 314.24571 Da. In typical ESI-MS analysis, this compound would be observed as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. The accurate measurement of the mass-to-charge ratio (m/z) of these ions is the first step in its characterization.

Table 1: Predicted Accurate Mass Data for this compound Ions This interactive table displays the theoretically calculated monoisotopic masses for the parent molecule and its common adducts.

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| Neutral Molecule [M] | C18H34O4 | 314.24571 |

| Protonated Molecule [M+H]+ | C18H35O4+ | 315.25354 |

| Sodiated Adduct [M+Na]+ | C18H34O4Na+ | 337.23548 |

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing critical information about its chemical structure. The fragmentation pattern is highly dependent on the compound's functional groups and carbon skeleton. While specific experimental data for this compound is not publicly available, its fragmentation behavior can be predicted based on established principles for dicarboxylic acids and branched alkanes. nih.govwhitman.edu

In negative ion mode, the deprotonated molecule [M-H]- of dicarboxylic acids typically undergoes fragmentation through the loss of water (H2O) and carbon dioxide (CO2). cdnsciencepub.comresearchgate.net For this compound, this would result in characteristic neutral losses of 18 Da and 44 Da.

In positive ion mode, fragmentation is often initiated at the sites of branching due to the formation of stable secondary carbocations. gbiosciences.comjove.com For this compound, cleavage at carbons C2 and C7, where the pentyl groups are attached, is expected. The loss of one of the pentyl side chains as a radical (•C5H11) would be a prominent fragmentation pathway. whitman.edu Other significant fragmentations would include the loss of the carboxyl groups and cleavage of the main carbon chain.

Table 2: Predicted Major Fragment Ions for this compound in MS/MS Analysis This interactive table outlines the potential fragment ions, their theoretical m/z values, and the proposed fragmentation pathways based on the principles of mass spectrometry.

| Parent Ion (m/z) | Proposed Fragment Ion | Theoretical Fragment m/z | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 315.25 ([M+H]+) | [M+H - H2O]+ | 297.24 | H2O | Loss of water from a carboxyl group |

| 315.25 ([M+H]+) | [M+H - COOH]+ | 270.26 | HCOOH | Loss of formic acid |

| 315.25 ([M+H]+) | [M+H - C5H11]+ | 244.19 | •C5H11 | Cleavage at the branch point, loss of a pentyl radical whitman.edu |

| 313.24 ([M-H]-) | [M-H - H2O]- | 295.23 | H2O | Loss of water from the non-ionized carboxyl group cdnsciencepub.com |

Computational and Theoretical Studies of 2,7 Dipentyloctanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like 2,7-Dipentyloctanedioic acid. DFT calculations can elucidate a variety of molecular properties and map out energy landscapes associated with different chemical reactions or conformational changes.

Key molecular properties that can be calculated for this compound using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid groups as sites susceptible to electrophilic attack.

Optimized Geometry: DFT is used to find the lowest-energy three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (e.g., in redox reactions) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (e.g., for nucleophilic attack) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and low reactivity |

| Ionization Potential (I) | Energy required to remove an electron | Related to HOMO energy; measures resistance to oxidation |

| Electron Affinity (A) | Energy released upon gaining an electron | Related to LUMO energy; measures ability to be reduced |

| Global Hardness (η) | Resistance to change in electron distribution | Calculated from I and A; higher values indicate greater stability |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory or Coupled Cluster theory provide higher accuracy for calculating energies and molecular properties.

For a molecule like this compound, ab initio calculations would be employed to:

Accurately determine the relative energies of different conformers (spatial arrangements of the molecule).

Investigate reaction mechanisms and transition states with high precision.

Validate results obtained from less computationally expensive methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long, flexible alkyl chain and pentyl branches, this compound can adopt a vast number of different conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By simulating these motions, MD can explore the molecule's conformational landscape and its interactions with its environment. nih.gov

An MD simulation of this compound would provide insights into:

Conformational Preferences: The simulation would reveal the most probable shapes the molecule adopts, governed by the rotation around its single bonds. This is crucial for understanding how it might interact with other molecules or biological receptors. acs.org

Intermolecular Interactions: In a condensed phase (e.g., in a solvent or interacting with other molecules), MD can model the formation and dynamics of non-covalent interactions, particularly the strong hydrogen bonds formed by the two carboxylic acid groups. These interactions are critical for understanding its physical properties like solubility and boiling point.

Solvent Effects: Simulating the molecule in a solvent like water would show how solvent molecules arrange around it and influence its conformation and dynamics.

| Torsional Angle (Dihedral) | Description | Significance |

|---|---|---|

| O=C-C-C | Rotation around the bond adjacent to the carboxyl group | Determines the orientation of the polar head group relative to the chain |

| C-C-C-C (backbone) | Rotation around the central carbon-carbon bonds of the octanedioic acid backbone | Governs the overall shape and flexibility of the main chain (e.g., linear vs. bent) |

| C-C(H)-C (branch point) | Rotation of the pentyl side chains relative to the main backbone | Influences the molecule's overall steric profile and packing ability |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Branched Dicarboxylic Acids

Cheminformatics involves the use of computational methods to analyze and manage chemical data. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of molecules with their biological activity or a physical property. nih.gov

To build a QSAR model for a class of compounds including this compound, the following steps would be taken:

Data Collection: A dataset of branched dicarboxylic acids with measured experimental activity (e.g., enzyme inhibition, antimicrobial activity) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical or machine learning algorithms are used to find a mathematical relationship between the calculated descriptors and the measured activity. researchgate.net

Validation: The model's predictive power is rigorously tested to ensure its reliability.

A validated QSAR model could then be used to predict the activity of new or untested branched dicarboxylic acids, guiding further research and synthesis efforts. mdpi.com

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Randić Index | Degree of branching in the molecular structure |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity of the molecule |

| Electronic | Dipole Moment | Overall polarity of the molecule |

| Quantum Chemical | HOMO/LUMO Energy | Electronic reactivity and stability |

Bioinformatics Analysis of Related Biochemical Pathways and Genetic Determinants

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. For this compound, bioinformatics is essential for understanding its potential origin, metabolism, and the genetic machinery involved in the biosynthesis of similar branched-chain fatty acids.

Biochemical Pathways: Long-chain dicarboxylic acids are known products of an alternative fatty acid metabolism pathway called ω-oxidation (omega-oxidation) . wikipedia.orgnih.gov This pathway, occurring primarily in the endoplasmic reticulum of liver and kidney cells, acts on monocarboxylic fatty acids. allen.in

Hydroxylation: A cytochrome P450 enzyme hydroxylates the terminal methyl group (the ω-carbon) of a fatty acid. nih.gov

Oxidation: The newly formed hydroxyl group is subsequently oxidized first to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.org The resulting dicarboxylic acid can then be shortened via peroxisomal β-oxidation. nih.gov The branched nature of this compound suggests its precursor would be a branched-chain monocarboxylic fatty acid. Such branched structures are found in nature, for instance, in a class of molecules known as "diabolic acids" (e.g., 15,16-dimethyltriacontanedioic acid), which are long-chain dicarboxylic acids with branching near the center of the chain. wikipedia.org

Genetic Determinants: The biosynthesis of the necessary branched-chain precursors is dependent on specific genetic pathways. The primers for the synthesis of branched-chain fatty acids are derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine). A key enzyme complex in this process is the branched-chain α-keto acid (BCKA) decarboxylase , which is essential for producing the initial building blocks for these fatty acids. wikipedia.org The genes encoding the subunits of this enzyme complex are therefore critical genetic determinants for the ability of an organism to produce branched-chain lipids. nih.gov Analysis of an organism's genome for the presence and activity of these genes, as well as genes for the ω-oxidation pathway (like specific cytochrome P450s), can predict its potential to synthesize molecules structurally related to this compound. frontiersin.org

Emerging Research Applications and Future Directions for 2,7 Dipentyloctanedioic Acid

Utilization as a Monomer or Building Block in Polymer Science and Novel Material Development

2,7-Dipentyloctanedioic acid, with its distinct branched structure, presents intriguing possibilities as a monomer in polymer synthesis. Dicarboxylic acids are fundamental building blocks for various polyesters and polyamides. The two carboxylic acid groups of this compound can react with diols or diamines through polycondensation reactions to form polymers. The lengthy pentyl side chains are expected to influence the properties of the resulting polymers, potentially leading to materials with lower crystallinity, increased flexibility, and enhanced solubility in organic solvents compared to polymers derived from linear dicarboxylic acids.

The synthesis of polyesters, for example, would involve the reaction of this compound with a diol. This process can be tailored to control the molecular weight and, consequently, the mechanical properties of the final material. Similarly, reaction with diamines would yield polyamides with unique characteristics imparted by the branched alkyl side chains. These side chains could disrupt the intermolecular hydrogen bonding that is typically strong in linear polyamides, leading to materials with different melting points and mechanical strengths. Research in this area could focus on synthesizing a range of such polymers and characterizing their thermal and mechanical properties to identify potential applications. The development of novel materials from monomers like this compound is an active area of research, with a focus on creating polymers with specific, desirable properties. researchgate.net

Table 1: Potential Polymer Types and Expected Properties

| Polymer Type | Co-monomer | Potential Properties |

| Polyester | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Increased flexibility, lower melting point, improved solubility |

| Polyamide | Diamines (e.g., hexamethylenediamine) | Reduced crystallinity, altered mechanical strength |

Research into its Role as a Biochemical Probe in Cellular and Molecular Studies

The unique structure of this compound makes it a candidate for use as a biochemical probe to investigate cellular and molecular processes. Biochemical probes are molecules used to study biological systems, and their effectiveness often depends on their specific interactions with biological molecules. nih.gov The lipophilic nature of the pentyl side chains combined with the hydrophilic carboxylic acid groups gives the molecule an amphipathic character. This could facilitate its interaction with cell membranes or specific protein binding sites.

For instance, fluorescently labeling this compound could allow researchers to track its uptake and distribution within cells, providing insights into the transport and metabolism of branched-chain fatty acids. Such studies are crucial for understanding various metabolic pathways and their dysregulation in disease. Furthermore, its structural similarity to endogenous lipids might allow it to act as a competitive inhibitor for enzymes involved in lipid metabolism, thereby serving as a tool to probe enzyme function and kinetics.

Exploration of Molecular Interactions in Biological Systems

Understanding the molecular interactions of this compound within biological systems is key to unlocking its potential as a biochemical tool or therapeutic agent. cambridgemedchemconsulting.commpg.de The dicarboxylic acid functional groups can participate in hydrogen bonding and electrostatic interactions with the polar residues of proteins, such as amino acids with basic side chains (e.g., lysine, arginine). cambridgemedchemconsulting.com The long, nonpolar pentyl chains can engage in hydrophobic or van der Waals interactions within the nonpolar pockets of protein binding sites. nih.govgatech.edu

The balance between these hydrophilic and hydrophobic interactions will determine the binding affinity and specificity of this compound for different biological targets. cambridgemedchemconsulting.com Computational modeling and experimental techniques like X-ray crystallography or NMR spectroscopy could be employed to elucidate the precise binding modes of this molecule with various proteins. This knowledge is fundamental for designing more potent and selective modulators of protein function. For example, understanding how it interacts with enzymes or receptors can guide the development of new drugs.

Sustainable Production Strategies and Biorefinery Integration Research

The production of specialty chemicals like this compound from renewable resources is a significant goal in green chemistry. Research into sustainable production strategies could involve microbial fermentation or enzymatic catalysis using engineered microorganisms or isolated enzymes. These biological systems could potentially convert biomass-derived feedstocks, such as sugars or fatty acids, into the target dicarboxylic acid. europa.eu

Development of Novel Analytical Standards and Reference Materials for Branched-Chain Dicarboxylic Acids

Accurate quantification of branched-chain dicarboxylic acids in various matrices, such as biological fluids or environmental samples, requires high-purity analytical standards and certified reference materials (CRMs). medchemexpress.combipm.orgeuropean-accreditation.org this compound can serve as a crucial reference material for the development and validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of this class of compounds. nih.govgoogle.comresearchgate.net

The availability of a well-characterized standard is essential for ensuring the accuracy and comparability of analytical results across different laboratories. european-accreditation.orgbaua.de The development process for such a standard involves its synthesis in high purity, comprehensive characterization of its chemical and physical properties, and assessment of its stability. baua.de This would enable its use in proficiency testing schemes and as an internal standard for the quantification of other related branched-chain dicarboxylic acids in complex samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.